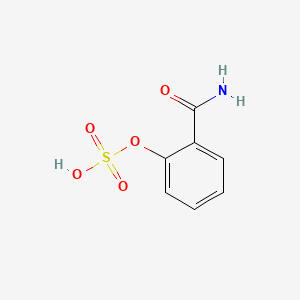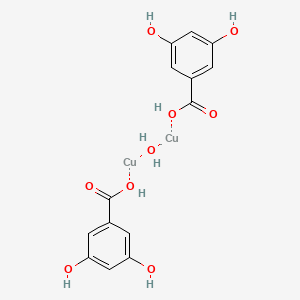
Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper: est un composé de coordination constitué d’ions cuivre coordonnés à des ligands 3,5-dihydroxybenzoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper implique généralement la réaction de sels de cuivre (tels que le sulfate de cuivre(II) ou le nitrate de cuivre(II)) avec l’acide 3,5-dihydroxybenzoïque dans un solvant approprié. Les conditions réactionnelles, telles que la température, le pH et le choix du solvant, peuvent influencer considérablement le rendement et la pureté du produit.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient peut-être pas bien documentées, les principes généraux de la chimie de coordination et de la synthèse industrielle de composés similaires peuvent être appliqués. Cela implique souvent des réactions à grande échelle dans des conditions contrôlées pour garantir la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Réactions d’oxydoréduction: Les centres de cuivre dans le composé peuvent subir des réactions redox, qui sont cruciales pour ses propriétés catalytiques.
Réactions de substitution: Les ligands dans la sphère de coordination peuvent être substitués par d’autres ligands dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants: Peroxyde d’hydrogène, oxygène.
Agents réducteurs: Acide ascorbique, borohydrure de sodium.
Solvants: Eau, éthanol, acétonitrile.
Principaux produits formés
Les principaux produits dépendent des réactions et des conditions spécifiques. Par exemple, les réactions d’oxydation peuvent conduire à la formation de complexes de cuivre à l’état d’oxydation supérieur, tandis que les réactions de substitution peuvent donner de nouveaux composés de coordination avec des ligands différents.
4. Applications de la recherche scientifique
Chimie: : Utilisé comme catalyseur dans diverses réactions organiques, notamment les réactions d’oxydation et de couplage. Biologie Médecine : Étudié pour ses propriétés antimicrobiennes et son utilisation potentielle dans les systèmes de délivrance de médicaments. Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou magnétiques spécifiques.
Applications De Recherche Scientifique
Chemistry: : Used as a catalyst in various organic reactions, including oxidation and coupling reactions. Biology Medicine : Investigated for its antimicrobial properties and potential use in drug delivery systems. Industry : Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mécanisme D'action
Le mécanisme par lequel le bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper exerce ses effets implique souvent la coordination des ions cuivre avec les molécules cibles, facilitant les réactions redox ou stabilisant des structures moléculaires spécifiques. Les cibles moléculaires et les voies peuvent varier en fonction de l’application, comme la catalyse ou l’activité biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis-(salicylato)-cuivre(II)
- Bis-(acétylacétonato)-cuivre(II)
- Benzoate de cuivre(II)
Propriétés
Numéro CAS |
94159-25-8 |
|---|---|
Formule moléculaire |
C14H14Cu2O9 |
Poids moléculaire |
453.35 g/mol |
Nom IUPAC |
copper;3,5-dihydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O4.2Cu.H2O/c2*8-5-1-4(7(10)11)2-6(9)3-5;;;/h2*1-3,8-9H,(H,10,11);;;1H2 |
Clé InChI |
ZTUBFXSLXXBNNV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C(=O)O.C1=C(C=C(C=C1O)O)C(=O)O.O.[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


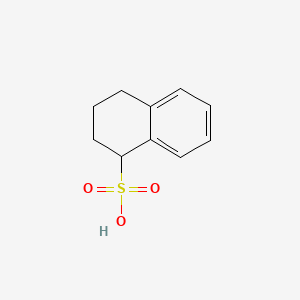
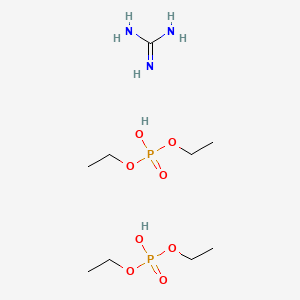


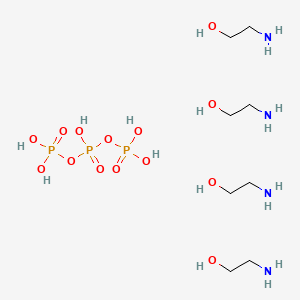
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
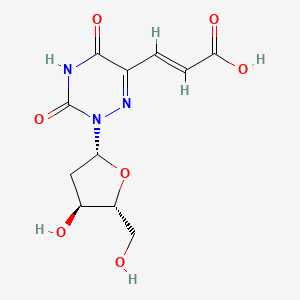
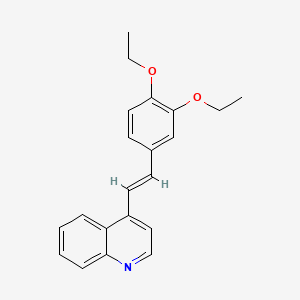
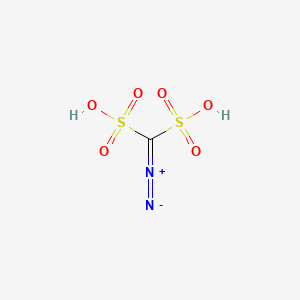


![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
